

An In-depth Technical Guide to the Structure of Cyclopentylphenylacetic Acid

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Compound of Interest

Compound Name: Cyclopentylphenylacetic acid

Cat. No.: B1219947

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This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for **Cyclopentylphenylacetic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identification

Cyclopentylphenylacetic acid, systematically named 2-cyclopentyl-2-phenylacetic acid, is an organic compound characterized by a central alpha-carbon atom bonded to four different substituents: a cyclopentyl ring, a phenyl ring, a hydrogen atom, and a carboxylic acid group.^[1]^[2] This substitution pattern makes the alpha-carbon a stereocenter, meaning the molecule is chiral and can exist as two distinct enantiomers, (R)- and (S)-**Cyclopentylphenylacetic acid**.^[3] The presence of both the bulky, non-polar cyclopentyl and phenyl groups contributes to the molecule's lipophilic nature.^[2]

Key Structural Features:

- **Phenyl Group (C₆H₅):** An aromatic ring that influences the molecule's electronic properties and potential for pi-stacking interactions.
- **Cyclopentyl Group (C₅H₉):** A five-membered aliphatic ring that adds steric bulk and lipophilicity.

- Acetic Acid Moiety (-CH(COOH)-): A carboxylic acid functional group that imparts acidic properties and allows for the formation of salts and esters.[2]
- Chiral Center: The alpha-carbon atom, which leads to the existence of enantiomers with potentially different biological activities.[3]

Below is a diagram illustrating the chemical structure of **Cyclopentylphenylacetic acid**.

Caption: Chemical structure of 2-Cyclopentyl-2-phenylacetic acid.

Physicochemical and Spectroscopic Data

The quantitative properties of **Cyclopentylphenylacetic acid** are summarized in the table below. This data is essential for its identification, purification, and handling in a laboratory setting. The compound typically appears as a tan or white to off-white crystalline solid.[2][4]

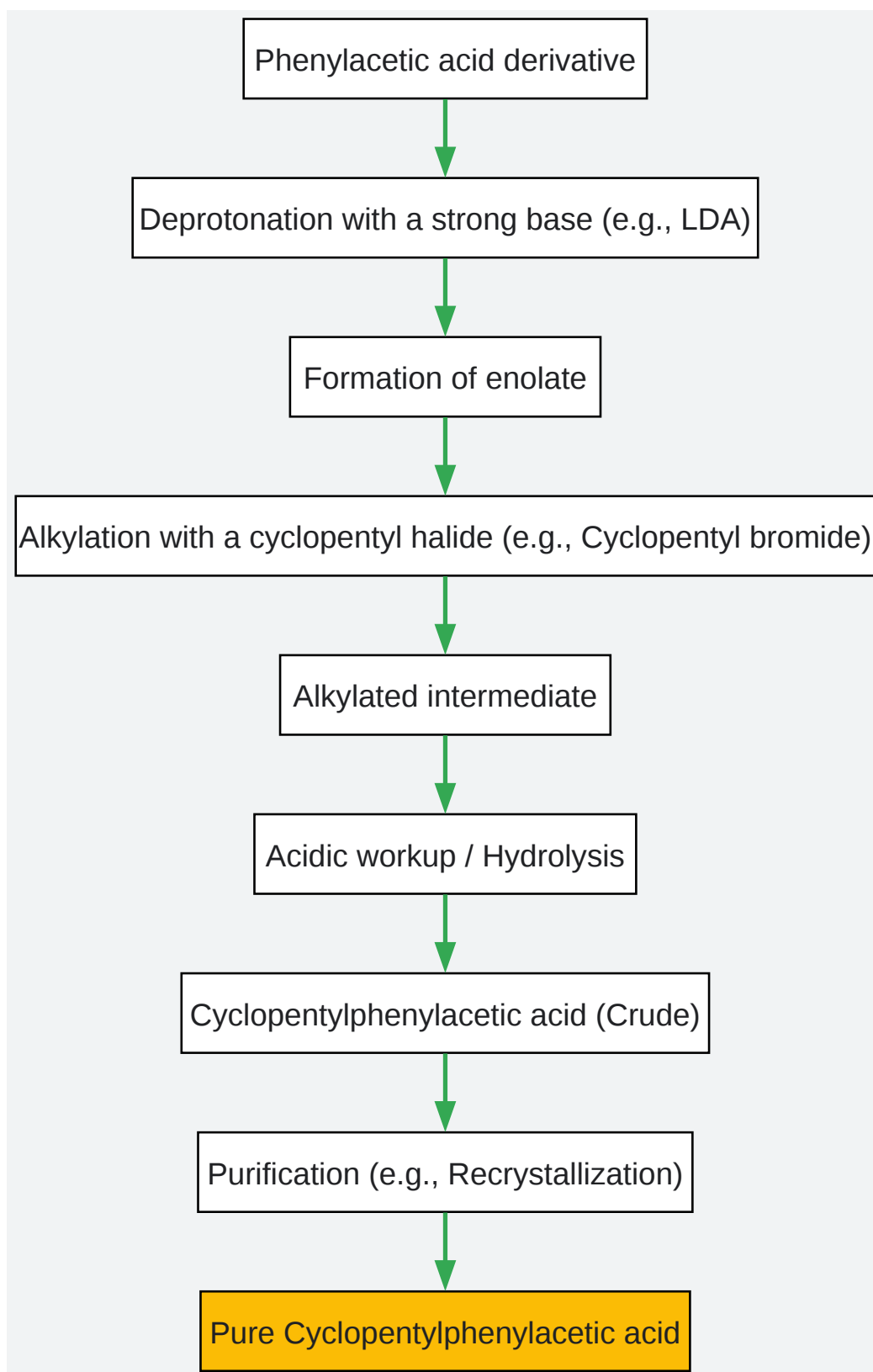
Property	Value	Reference(s)
IUPAC Name	2-cyclopentyl-2-phenylacetic acid	[1]
CAS Number	3900-93-4	[4][5]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[1][5]
Molecular Weight	204.26 g/mol	[1][6]
Melting Point	98-100 °C	[6]
Appearance	Tan crystalline powder / White to off-white solid	[2][4]
Solubility	Soluble in methanol (50 mg/mL)	[6]
InChIKey	BCJIDGDYYYBNNB-UHFFFAOYSA-N	[1][6]
SMILES	C1CCC(C1)C(C2=CC=CC=C2)C(=O)O	[1]

Spectroscopic data for **Cyclopentylphenylacetic acid** is available in public databases, confirming its structure. This includes ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data.^[2]

Experimental Protocols

While specific synthetic preparations for **Cyclopentylphenylacetic acid** are not widely published in peer-reviewed literature, a representative protocol can be devised based on standard organic chemistry methodologies for the α -alkylation of phenylacetic acid derivatives.

Representative Synthesis Workflow:



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Caption: Representative workflow for the synthesis of **Cyclopentylphenylacetic acid**.

Representative Protocol: α -Alkylation of Phenylacetonitrile followed by Hydrolysis

This protocol is a representative example and would require optimization by a trained chemist.

Materials:

- Phenylacetonitrile
- Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
- Cyclopentyl bromide
- Anhydrous tetrahydrofuran (THF)
- Sulfuric acid (H_2SO_4), concentrated
- Water (H_2O)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware for inert atmosphere reactions, extraction, and distillation.

Procedure:

- **Enolate Formation:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of phenylacetonitrile (1.0 eq) in anhydrous THF is prepared. The solution is cooled to $-78\text{ }^\circ\text{C}$ in a dry ice/acetone bath. A strong base such as LDA (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour to ensure complete formation of the carbanion.
- **Alkylation:** Cyclopentyl bromide (1.2 eq) is added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

- **Workup and Extraction:** The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure to yield crude 2-cyclopentyl-2-phenylacetonitrile.
- **Hydrolysis:** The crude nitrile intermediate is transferred to a round-bottom flask. A mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) is added. The mixture is heated to reflux and stirred for several hours until TLC or GC-MS analysis indicates the complete disappearance of the nitrile.
- **Purification:** After cooling to room temperature, the reaction mixture is carefully poured over ice. The resulting precipitate is collected by vacuum filtration. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **Cyclopentylphenylacetic acid**.

Applications and Biological Relevance

Cyclopentylphenylacetic acid serves as a versatile building block in organic synthesis. It is particularly noted as a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and analgesic medications.^{[4][7]} Its structural features allow for effective interaction with biological systems, making it a valuable scaffold in medicinal chemistry.^[4] Further research is required to elucidate the specific biological pathways and molecular targets with which it and its derivatives interact.

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